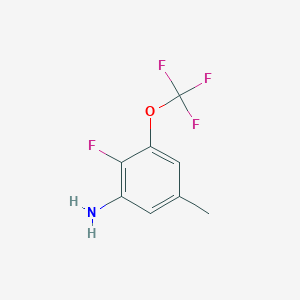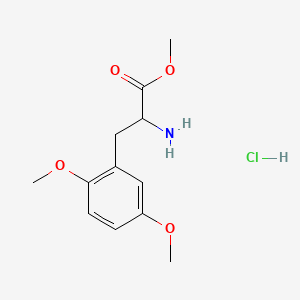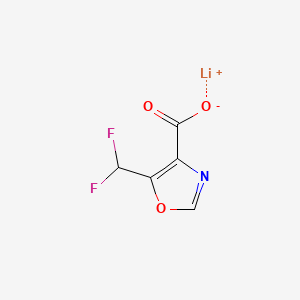
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that combines lithium with a difluoromethyl-substituted oxazole carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base to introduce the difluoromethyl group onto the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 5-(difluoromethyl)-1,3-thiazole-2-carboxylate: This compound has a similar structure but with a thiazole ring instead of an oxazole ring.
Difluoromethyl-substituted pyrazole carboxamides: These compounds share the difluoromethyl group and carboxamide functionality but differ in the heterocyclic core.
Uniqueness
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications .
Properties
Molecular Formula |
C5H2F2LiNO3 |
|---|---|
Molecular Weight |
169.0 g/mol |
IUPAC Name |
lithium;5-(difluoromethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H3F2NO3.Li/c6-4(7)3-2(5(9)10)8-1-11-3;/h1,4H,(H,9,10);/q;+1/p-1 |
InChI Key |
BFOIIDZZSFUVSG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=NC(=C(O1)C(F)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
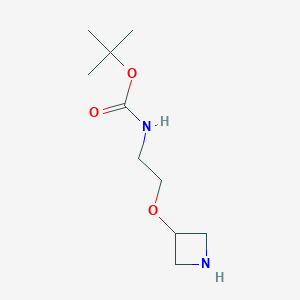
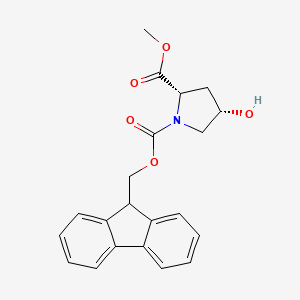

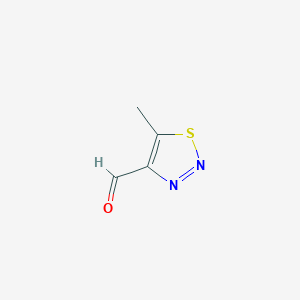
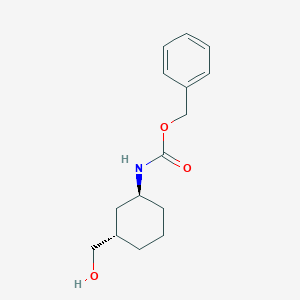
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
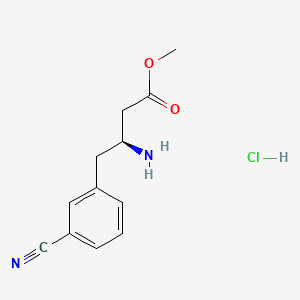
![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
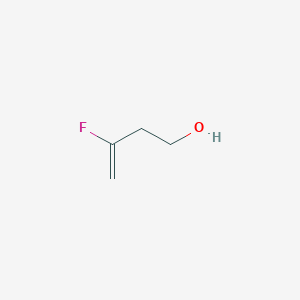
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
